molecular formula C5H4N2 B156044 Pyrrole-2-carbonitrile CAS No. 4513-94-4

Pyrrole-2-carbonitrile

Cat. No. B156044
Key on ui cas rn: 4513-94-4
M. Wt: 92.1 g/mol
InChI Key: BQMPGKPTOHKYHS-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

Trichloracetyl chloride (44.4 g, 27.3 mL, 244 mmol) in dichloromethane (75 mL) was added over 20 min to a mechanically stirred suspension of aluminum trichloride (54.3 g, 407 mmol) in dichloromethane (150 mL). The resulting mixture was stirred for 30 min, and then 2-cyanopyrrole (15.0 g, 163 mmol) in dichloromethane (75 mL) was added over 30 min. The reaction was heated at reflux for 5 h and then allowed to cool. The reaction was diluted with ethyl acetate (600 mL) and then quenched slowly with water (300 mL). The layers were separated and then the organic layer was washed with water and brine, dried (magnesium sulfate) and evaporated under reduced pressure to afford a quantitative yield of desired product (39.0 g, 100%) containing trace impurities. This material was used in the next step without further purification. 1H NMR (DMSO-d6) δ 8.14 (s, 1H), 7.55 (s, 1H).
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3](Cl)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3].[C:12]([C:14]1[NH:15][CH:16]=[CH:17][CH:18]=1)#[N:13]>ClCCl.C(OCC)(=O)C>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([C:17]1[CH:18]=[C:14]([C:12]#[N:13])[NH:15][CH:16]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
27.3 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
54.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C=1NC=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched slowly with water (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(=O)C=1C=C(NC1)C#N)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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